molecular formula C7H5ClF3N B3024741 3-Chloro-5-(trifluoromethyl)aniline CAS No. 69411-05-8

3-Chloro-5-(trifluoromethyl)aniline

Cat. No.: B3024741
CAS No.: 69411-05-8
M. Wt: 195.57 g/mol
InChI Key: OVENUGPMQDFGLE-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)aniline: is an aromatic amine compound characterized by the presence of a chloro group and a trifluoromethyl group attached to the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-5-(trifluoromethyl)aniline is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives exhibit potent biological activity against various pests and weeds .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)aniline
  • 4-Chloro-3-(trifluoromethyl)aniline
  • 3-Amino-4-chlorobenzotrifluoride

Comparison: 3-Chloro-5-(trifluoromethyl)aniline is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVENUGPMQDFGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989250
Record name 3-Chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69411-05-8
Record name 3-Chloro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69411-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(trifluoromethyl)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-(trifluoromethyl)aniline
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Synthesis routes and methods

Procedure details

92 g (0.408 mol) of 5-chloro-3-trifluoromethyl-nitrobenzene in 1 l of methanol are hydrogenated in the presence of 10.17 g of Raney nickel. The reaction mixture is filtered through Celite/activated carbon and the residue washed with methanol. Concentration of the filtrate by evaporation yields the oily 5-amino-3-chloro-benzotrifluoride; 1H-NMR (DMSO-d6) δ6.80 (m, 3H), 5.92 (s, H2N).
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
10.17 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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